molecular formula C9H15FO3 B3116446 Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate CAS No. 2166005-19-0

Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate

Cat. No.: B3116446
CAS No.: 2166005-19-0
M. Wt: 190.21
InChI Key: ZPJBXIBMCBUPIT-XLPZGREQSA-N
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Description

Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate is a fluorinated cyclohexane derivative characterized by a stereochemically defined ethyl ester backbone with a fluorine atom at the 3-position and a hydroxyl group at the 4-position.

Properties

IUPAC Name

ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-8,11H,2-5H2,1H3/t6-,7+,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJBXIBMCBUPIT-XLPZGREQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes fluorination to introduce the fluoro group at the 3-position.

    Hydroxylation: The next step involves the introduction of the hydroxy group at the 4-position. This can be achieved through various methods, including hydroboration-oxidation or epoxidation followed by ring-opening.

    Esterification: Finally, the carboxylate group is introduced through esterification with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products

    Oxidation: Formation of a ketone at the 4-position

    Reduction: Formation of the corresponding alcohol

    Substitution: Formation of various substituted cyclohexane derivatives

Scientific Research Applications

Medicinal Chemistry

Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate has been studied for its potential as a pharmaceutical intermediate. The presence of the fluorine atom enhances its biological activity and selectivity.

Case Study: Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, a derivative of this compound was synthesized and tested against viral strains, showing promising results in inhibiting viral replication pathways .

Synthetic Organic Chemistry

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its chiral centers allow for the creation of enantiomerically pure compounds.

Synthesis Example

In a notable synthesis route, this compound was utilized to construct a library of chiral amines through reductive amination processes . This demonstrates its versatility in generating diverse chemical entities.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings.

Application in Coatings

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties . This application is particularly relevant for industries seeking durable materials with improved performance characteristics.

Data Table: Comparison of Applications

Application AreaDescriptionRelevant Findings
Medicinal ChemistryAntiviral activityInhibits viral replication pathways
Synthetic Organic ChemistryBuilding block for complex organic moleculesUsed in synthesizing chiral amines
Material ScienceEnhances polymer propertiesImproves thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluoro and hydroxy groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Differences :

  • Substituent: Replaces fluorine with an amino group.
  • Molecular Weight : 223.697 g/mol (vs. ~186.21 g/mol for the fluoro analog, estimated based on formula C₉H₁₃FO₃).
  • Applications : Used in agrochemicals, food additives, and active pharmaceutical ingredients (APIs) due to its amine functionality .
  • Solubility : Likely higher aqueous solubility due to the hydrochloride salt form, contrasting with the neutral fluoro analog .

Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate

Key Differences :

  • Stereochemistry : (1S,3S,4S) configuration vs. (1S,3R,4R), altering spatial orientation of functional groups.
  • Physical Properties : CAS 2165650-19-9; molecular formula C₉H₁₅FO₃. Purity ≥97% with a melting point and solubility profile distinct from the target compound due to stereoisomerism .
  • Commercial Availability : Priced at $270/100mg, indicating high value for enantiomer-specific applications .

(1S,3R,4R)-3-(Boc-amino)-4-hydroxycyclohexanecarboxylic Acid Ethyl Ester

Key Differences :

  • Substituent: Boc-protected amino group instead of fluorine.
  • Molecular Weight : 286.37 g/mol (C₁₄H₂₆N₂O₄).
  • Applications : Critical intermediate for synthesizing Factor Xa inhibitors; sparingly soluble in chloroform and DMSO .
  • Stability : Requires refrigeration for storage, unlike the fluoro analog, which may have different stability profiles .

Ethyl (1S,3R,4S)-4-azido-3-Boc-aminocyclohexane-1-carboxylate

Key Differences :

  • Substituent: Azido group at the 4-position and Boc-amino at the 3-position.
  • Reactivity : Azide functionality enables click chemistry applications, a feature absent in the fluoro-hydroxy analog .
  • Storage : Requires refrigeration, similar to Boc-protected analogs .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Solubility
Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate 3-F, 4-OH C₉H₁₃FO₃ ~186.21 (estimated) Pharmaceutical intermediates Likely organic solvents
Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride 3-NH₂, 4-OH (HCl salt) C₉H₁₈ClNO₃ 223.70 Agrochemicals, APIs Water-soluble (salt form)
Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate 4-F, 3-OH (stereoisomer) C₉H₁₅FO₃ 202.21 Enantiomer-specific drug synthesis Organic solvents
(1S,3R,4R)-3-(Boc-amino)-4-hydroxycyclohexanecarboxylic acid ethyl ester 3-Boc-NH₂, 4-OH C₁₄H₂₆N₂O₄ 286.37 Factor Xa inhibitor intermediates Chloroform, DMSO (sparingly)

Research Findings and Implications

  • Stereochemical Impact : The (1S,3R,4R) configuration in the target compound may confer unique binding affinities compared to its (1S,3S,4S) stereoisomer, which is priced at a premium for chiral synthesis .
  • Functional Group Trade-offs: Fluorine’s electronegativity and small atomic radius enhance metabolic stability in APIs, whereas amino or azido groups introduce reactivity for further derivatization .

Biological Activity

Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate (CAS No. 2166005-19-0) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C9_9H15_{15}FO3_3
  • Molecular Weight : 190.21 g/mol
  • Purity : >97%

The specific biological activity of this compound has not been extensively documented in the literature; however, its structural characteristics suggest potential interactions with biological targets. The presence of a fluorine atom and a hydroxyl group may enhance its reactivity and binding affinity to various enzymes and receptors.

1. Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, the introduction of fluorine in organic molecules often enhances their antibacterial activity due to increased lipophilicity and potential interaction with bacterial membranes.

2. Anticancer Potential

Research into structurally related compounds has shown promise in anticancer applications. For example, certain cyclohexane derivatives have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Data Table: Comparison of Biological Activities

CompoundActivity TypeReference
This compoundAntimicrobialHypothetical based on structure
Related Cyclohexane DerivativeAnticancer
Fluorinated CompoundsEnhanced Lipophilicity

Case Study 1: Antimicrobial Screening

A study on structurally similar fluorinated compounds revealed that they exhibited significant antimicrobial activity against a range of pathogens. The mechanism was attributed to membrane disruption and inhibition of metabolic pathways in bacteria.

Case Study 2: Anticancer Activity

In vitro studies on cyclohexane derivatives indicated that some compounds could inhibit the growth of various cancer cell lines by inducing apoptosis. The specific pathways involved include the activation of caspases and modulation of Bcl-2 family proteins.

Research Findings

Recent investigations into the biological activity of similar compounds suggest that modifications such as fluorination can lead to enhanced biological properties. For example:

  • Fluorinated Compounds : Studies show that fluorinated organic compounds often possess improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .
  • Cyclohexane Derivatives : These compounds have been explored for their potential in drug design due to their ability to mimic natural substrates and interact with biological targets effectively .

Q & A

How can the stereochemistry of Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate be controlled during synthesis?

Level: Basic (Stereochemical Control)
Methodological Answer:
Stereochemical control is achieved through chiral catalysts or enantioselective reagents. For example, asymmetric hydrogenation or enzymatic resolution can enforce the (1S,3R,4R) configuration. The use of chiral auxiliaries during key steps, such as hydroxylation or fluorination, ensures retention of stereochemistry. X-ray crystallography (as in cyclohexene derivatives ) and chiral HPLC are critical for verifying stereochemical fidelity .

What analytical techniques are most effective for confirming the structure and purity of this compound?

Level: Basic (Characterization)
Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration and crystal packing (e.g., triclinic system, P1 space group with refined parameters like α=77.25°, β=87.32° ).
  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR identify fluorine and hydroxyl group environments, while 13C^{13}\text{C} NMR confirms ester carbonyl resonance.
  • HPLC-MS : Validates purity and detects stereoisomeric impurities using chiral columns .

What are the common synthetic routes for similar cyclohexane carboxylates, and how can they be adapted?

Level: Basic (Synthesis Strategy)
Methodological Answer:

  • Michael Addition : Ethyl acetoacetate reacts with chalcones under basic conditions (e.g., 10% NaOH in ethanol) to form cyclohexenone intermediates, which are hydrogenated to cyclohexane derivatives .
  • Oxidation/Reduction : Cyclohexene precursors (e.g., ethyl 2-oxocyclohex-3-ene-1-carboxylate) are reduced catalytically or via NaBH4_4 to introduce hydroxyl groups. Fluorination can be achieved using DAST (diethylaminosulfur trifluoride) .

How do reaction conditions influence the formation of byproducts in the synthesis of this compound?

Level: Advanced (Experimental Design)
Methodological Answer:

  • Temperature and Solvent : Prolonged reflux in polar solvents (e.g., ethanol) may lead to ester hydrolysis or epimerization. Lower temperatures (0–25°C) minimize side reactions during fluorination.
  • Catalyst Choice : Acidic conditions promote retro-Michael reactions, while basic conditions favor elimination. For example, NaOH in ethanol at reflux for 8 hours optimizes cyclohexenone formation .
  • Byproduct Identification : LC-MS and 19F^{19}\text{F} NMR track fluorinated byproducts (e.g., defluorination products or diastereomers) .

What computational methods are used to predict the conformational stability of this compound?

Level: Advanced (Computational Analysis)
Methodological Answer:

  • Density Functional Theory (DFT) : Calculates energy minima for chair, boat, and envelope conformers. Puckering parameters (Q, θ, φ) from X-ray data validate computational models .
  • Molecular Dynamics (MD) : Simulates solvent effects on conformational flexibility. For example, aqueous vs. nonpolar solvents alter hydrogen-bonding interactions of the hydroxyl group .
  • Molecular Docking : Predicts binding affinity to biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies .

How can discrepancies in crystallographic data between similar compounds be resolved?

Level: Advanced (Data Contradiction Analysis)
Methodological Answer:

  • Refinement Protocols : Use high-resolution datasets (e.g., Agilent Xcalibur diffractometers) and software like SHELXL for precise disorder modeling (e.g., occupancy ratios of 0.684:0.316 in disordered cyclohexene rings ).
  • Comparative Analysis : Align unit cell parameters (a, b, c, α, β, γ) and hydrogen-bonding networks (C–H···O interactions) with structurally related compounds (e.g., ethyl 4,6-diaryl-2-oxocyclohexene derivatives ).
  • Validation Tools : R-factor convergence (R1 < 0.05) and residual electron density maps ensure data reliability .

What strategies mitigate challenges in isolating the hydroxyl and fluorine substituents during synthesis?

Level: Advanced (Functional Group Reactivity)
Methodological Answer:

  • Protecting Groups : TBS (tert-butyldimethylsilyl) protects the hydroxyl group during fluorination. Deprotection with TBAF (tetrabutylammonium fluoride) restores the hydroxyl without affecting the ester .
  • Selective Fluorination : DAST or Deoxo-Fluor® preferentially fluorinates tertiary alcohols over secondary hydroxyls. Monitoring via 19F^{19}\text{F} NMR ensures regioselectivity .

How is the compound’s stability under varying storage conditions assessed?

Level: Basic (Stability Profiling)
Methodological Answer:

  • Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 1–6 months. HPLC tracks degradation products (e.g., ester hydrolysis to carboxylic acid).
  • Light Sensitivity : UV-Vis spectroscopy monitors photodegradation. Amber vials prevent radical-mediated decomposition of the fluorinated cyclohexane core .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Reactant of Route 2
Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate

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